4-(2,4-dichlorophenoxy)-N'-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide
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Overview
Description
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide is a synthetic organic compound characterized by the presence of a dichlorophenoxy group and a butanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide typically involves the following steps:
Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butanoic acid under acidic conditions.
Conversion to butanehydrazide: The 2,4-dichlorophenoxybutanoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with 1-phenylpropan-2-one: The final step involves the condensation of the butanehydrazide with 1-phenylpropan-2-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of 2,4-dichlorophenoxybutanoic acid and its hydrazide.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Purification and isolation: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine substitution.
4-(2,4-dichlorophenoxy)butanoic acid: A precursor in the synthesis of the target compound.
Uniqueness
4-(2,4-dichlorophenoxy)-N’-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide is unique due to its specific hydrazide linkage and the presence of a phenylpropan-2-ylidene group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20Cl2N2O2 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(Z)-1-phenylpropan-2-ylideneamino]butanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-14(12-15-6-3-2-4-7-15)22-23-19(24)8-5-11-25-18-10-9-16(20)13-17(18)21/h2-4,6-7,9-10,13H,5,8,11-12H2,1H3,(H,23,24)/b22-14- |
InChI Key |
JOBGRAACPHVMMR-HMAPJEAMSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)/CC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
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